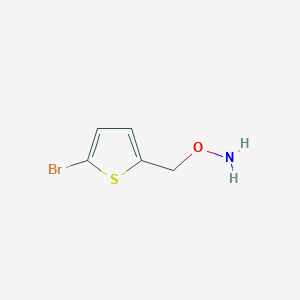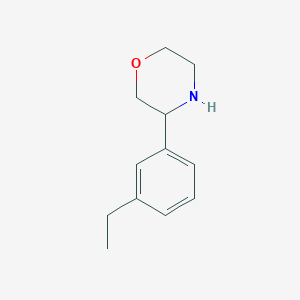
3-(3-Ethylphenyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Ethylphenyl)morpholine is a chemical compound that belongs to the morpholine family. Morpholines are heterocyclic amines containing both nitrogen and oxygen in a six-membered ring. The presence of the 3-ethylphenyl group attached to the morpholine ring gives this compound unique chemical and physical properties, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Ethylphenyl)morpholine typically involves the reaction of 3-ethylphenylamine with ethylene oxide under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the ethylene oxide, leading to the formation of the morpholine ring.
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of catalysts such as palladium or ruthenium can enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions: 3-(3-Ethylphenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
3-(3-Ethylphenyl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can act as a ligand in the study of enzyme-substrate interactions.
Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3-(3-Ethylphenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Morpholine: The parent compound without the 3-ethylphenyl group.
3-Phenylmorpholine: Similar structure but without the ethyl group on the phenyl ring.
3-(4-Ethylphenyl)morpholine: Similar structure but with the ethyl group in a different position on the phenyl ring.
Uniqueness: 3-(3-Ethylphenyl)morpholine is unique due to the specific positioning of the ethyl group on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. This structural uniqueness can lead to different pharmacological or industrial properties compared to its analogs.
Propiedades
Fórmula molecular |
C12H17NO |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
3-(3-ethylphenyl)morpholine |
InChI |
InChI=1S/C12H17NO/c1-2-10-4-3-5-11(8-10)12-9-14-7-6-13-12/h3-5,8,12-13H,2,6-7,9H2,1H3 |
Clave InChI |
ZUVRILXOLYFHFY-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC=C1)C2COCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


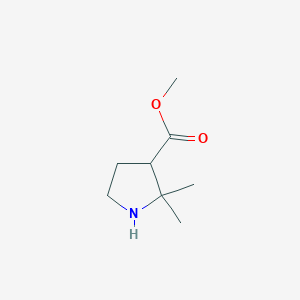
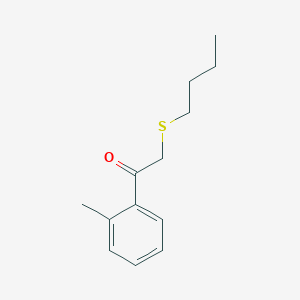

![3-(Azidomethyl)-5-[(fluorosulfonyl)oxy]benzoicacid](/img/structure/B13532223.png)

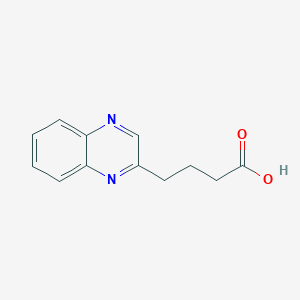
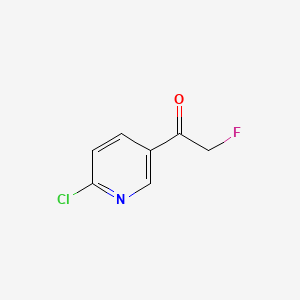

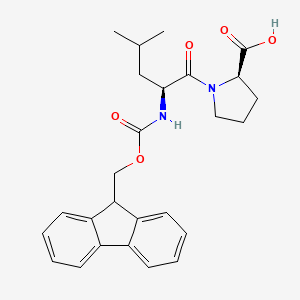
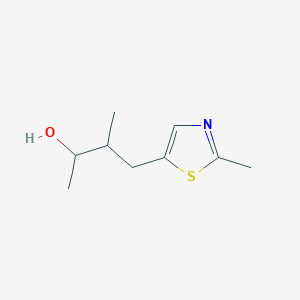


![4-[(2-Nitrophenyl)methyl]piperidine](/img/structure/B13532263.png)
